molecular formula C18H19F2N3O3 B193931 1-Cyclopropyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 103460-89-5

1-Cyclopropyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B193931
CAS No.: 103460-89-5
M. Wt: 363.4 g/mol
InChI Key: ZHKOPMSOBOQYRH-UHFFFAOYSA-N
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Description

1-Cyclopropyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ( 103460-89-5) is a high-purity quinoline-based compound supplied for advanced chemical and pharmaceutical research . With the molecular formula C18H19F2N3O3 and a molecular weight of 363.36 g/mol, this compound serves as a critical intermediate in the development and synthesis of fluoroquinolone antibiotics . Its structural features, including the cyclopropyl group, difluoro substitution, and the 3-methylpiperazine moiety, make it a valuable scaffold for method development, analytical validation, and quality control (QC) applications in the context of Abbreviated New Drug Application (ANDA) submissions and commercial production of active pharmaceutical ingredients (APIs) . Researchers can utilize this compound as a reference standard or a building block in medicinal chemistry programs . The product is accompanied by a Certificate of Analysis to ensure batch-to-batch consistency and is stored and shipped under ambient conditions to preserve stability . This product is intended for research purposes only and is not intended for human, veterinary, or diagnostic use . Safety Information: This compound has the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment should be worn, and handling should be performed in a well-ventilated atmosphere.

Properties

IUPAC Name

1-cyclopropyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F2N3O3/c1-9-7-22(5-4-21-9)16-13(19)6-11-15(14(16)20)23(10-2-3-10)8-12(17(11)24)18(25)26/h6,8-10,21H,2-5,7H2,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHKOPMSOBOQYRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)C4CC4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60908432
Record name 1-Cyclopropyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60908432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103460-89-5
Record name 3-Quinolinecarboxylic acid, 1-cyclopropyl-6,8-difluoro-1,4-dihydro-7-(3-methyl-1-piperazinyl)-4-oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103460895
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Cyclopropyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60908432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-Cyclopropyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (commonly referred to as the compound) is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of quinoline derivatives, which are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities.

Chemical Structure and Properties

The compound's chemical structure is characterized by the following features:

  • Molecular Formula : C18H19F2N3O
  • Molecular Weight : 331.36 g/mol
  • CAS Number : 103460-89-5

The structural composition includes a cyclopropyl group, difluorophenyl moiety, and a piperazine ring, which contribute to its biological activity and interaction with various biological targets.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. For instance, the MTT assay indicated that the compound exhibited potent activity against the MCF-7 breast cancer cell line, with IC50 values comparable to established chemotherapeutics like doxorubicin .

Table 1: Anticancer Activity of the Compound Against MCF-7 Cell Line

CompoundIC50 (µM)Reference
1-Cyclopropyl-6,8-difluoro...10.5
Doxorubicin9.8

Antimicrobial Properties

The compound also exhibits antimicrobial activity. In studies assessing its efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, it demonstrated significant inhibitory effects at relatively low concentrations. The minimum inhibitory concentration (MIC) values were found to be lower than those of some traditional antibiotics .

Table 2: Antimicrobial Efficacy of the Compound

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus15
Escherichia coli20

The mechanism underlying the biological activity of this compound is thought to involve the inhibition of specific enzymes and pathways critical for cell proliferation and survival. For instance, it may target topoisomerases or interfere with DNA replication processes in cancer cells, leading to apoptosis .

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of this compound:

  • In Vivo Efficacy : A study involving murine models of breast cancer showed that administration of the compound significantly reduced tumor size compared to controls. The treatment resulted in a decrease in tumor proliferation markers and an increase in apoptotic cells within the tumor microenvironment .
  • Combination Therapy : Another investigation explored the efficacy of combining this compound with existing chemotherapeutic agents. Preliminary results indicated enhanced anticancer effects when used in conjunction with cisplatin, suggesting a synergistic effect that could improve treatment outcomes .

Scientific Research Applications

Basic Information

  • Molecular Formula : C18_{18}H19_{19}F2_{2}N3_{3}O3_{3}
  • Molecular Weight : 363.36 g/mol
  • CAS Number : 103460-89-5
  • Boiling Point : 566.9 °C (760 mm Hg)
  • Storage Conditions : Recommended to be stored in a refrigerator under inert atmosphere .

Medicinal Chemistry

1-Cyclopropyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has been investigated for its potential as an antibacterial agent. Its structural modifications have shown promising activity against various bacterial strains, making it a candidate for further development into therapeutic agents.

Antimicrobial Studies

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against resistant strains of bacteria, highlighting its potential for use in developing new antibiotics .

Synthesis and Derivative Exploration

The compound serves as a precursor for synthesizing numerous derivatives with enhanced biological activity. For instance, modifications at the piperazine moiety have led to compounds with improved efficacy against specific targets in microbial cells .

In Vitro and In Vivo Studies

In vitro studies have shown that the compound can inhibit bacterial growth effectively, while in vivo studies are ongoing to evaluate its pharmacokinetics and safety profile. These studies are crucial for understanding how the compound behaves in biological systems and its potential therapeutic window .

Case Study 1: Antibacterial Efficacy

A study published in a peer-reviewed journal evaluated the antibacterial efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The results indicated that the compound inhibited bacterial growth at concentrations as low as 10 µg/mL, suggesting strong antibacterial properties.

Case Study 2: Structural Modifications for Enhanced Activity

Another research study focused on synthesizing derivatives of the compound by modifying the piperazine ring. These derivatives were tested for their antimicrobial activity, with several showing improved potency compared to the parent compound. This highlights the importance of structural optimization in drug design.

Table 1: Comparison of Antimicrobial Activity

Compound NameBacterial StrainMinimum Inhibitory Concentration (µg/mL)
Parent CompoundStaphylococcus aureus10
Piperazine Derivative AEscherichia coli5
Piperazine Derivative BKlebsiella pneumoniae8

Table 2: Synthesis Yields of Derivatives

Synthesis RouteYield (%)Notes
Direct synthesis from parent compound41%Initial yields from standard conditions
Modified synthesis with piperazine ring alteration55%Enhanced yield with optimized conditions

Preparation Methods

Reaction of Chloro Precursor with 3-Methylpiperazine

A widely cited method involves the displacement of a chlorine atom at the 7-position of a quinoline precursor with 3-methylpiperazine. The starting material, 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, is reacted with 3-methylpiperazine in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures (135–140°C) for 2 hours. The reaction proceeds under inert conditions to prevent oxidation, and the solvent is subsequently removed under reduced pressure. The crude product is suspended in water, filtered, and recrystallized from glycol monomethyl ether to yield the target compound.

Key Parameters

  • Molar Ratio : 1:2 (precursor to 3-methylpiperazine)

  • Solvent : DMSO

  • Temperature : 135–140°C

  • Yield : ~85% after recrystallization

Optimization with Alkylpiperazines

Modifications to this method include the use of alkylpiperazine derivatives to enhance reactivity. For instance, substituting piperazine with 3-methylpiperazine improves regioselectivity and reduces side reactions. The reaction is typically conducted under atmospheric pressure, though elevated pressures (1–10 bar) may be employed with low-boiling solvents.

Borondifluoride Chelate Intermediate

Formation of Borondifluoride Complex

An alternative route utilizes a borondifluoride chelate to facilitate the introduction of the 3-methylpiperazine group. The precursor, 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester, is treated with boron trifluoride diethyl etherate in methyl isobutyl ketone (MIBK) to form the borondifluoride chelate. This intermediate enhances the electrophilicity of the 7-position, enabling efficient nucleophilic attack by 3-methylpiperazine.

Condensation and Hydrolysis

The chelate is condensed with 3-methylpiperazine in DMSO at 80–85°C for 24 hours, followed by hydrolysis with triethylamine to cleave the boron complex. The product is isolated via crystallization from methanol, yielding pure 1-cyclopropyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

Key Parameters

  • Catalyst : Boron trifluoride diethyl etherate

  • Solvent : MIBK/DMSO

  • Temperature : 80–85°C

  • Yield : ~75% after crystallization

Esterification-Hydrolysis Sequence

Esterification of Carboxylic Acid

A multistep approach involves initial esterification of the carboxylic acid group to improve solubility. The precursor, 1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid, is reacted with propargyl bromide in dimethylformamide (DMF) in the presence of sodium bicarbonate at 100°C for 48 hours. The resulting propargyl ester undergoes further esterification with methanol, ethanol, or propanol using sulfuric acid as a catalyst.

Hydrolysis to Carboxylic Acid

The ester intermediate is hydrolyzed under acidic or basic conditions to regenerate the carboxylic acid functionality. For example, refluxing the ester with aqueous hydrochloric acid followed by neutralization with sodium bicarbonate yields the final product.

Key Parameters

  • Esterification Agent : Propargyl bromide

  • Catalyst : H₂SO₄

  • Hydrolysis Agent : HCl/NaOH

  • Yield : ~73% after column chromatography

Comparative Analysis of Synthesis Methods

MethodStarting MaterialKey ReagentSolventTemperature (°C)Time (h)Yield (%)
Nucleophilic Substitution7-Chloro precursor3-MethylpiperazineDMSO135–140285
Borondifluoride ChelateEthyl ester borondifluoride chelateBF₃·Et₂OMIBK/DMSO80–852475
Esterification-Hydrolysis7-Piperazinyl precursorPropargyl bromideDMF1004873

Impurities and Byproducts

Dimer Formation

During synthesis, dimeric impurities may form via intermolecular acylation. For instance, refluxing 1-cyclopropyl-6-fluoro-7-(3-methylpiperazin-1-yl)quinoline-3-carbonyl chloride with the parent carboxylic acid in dichloromethane produces a dimeric species. Such byproducts are minimized by controlling reaction stoichiometry and avoiding excess acylating agents.

Residual Solvent Management

Polar aprotic solvents like DMSO and DMF require rigorous removal via vacuum distillation to prevent contamination. Recrystallization from methanol or glycol monomethyl ether ensures high purity (>95%) .

Q & A

Q. What are the key synthetic pathways for this compound, and how do they address yield and stereochemical challenges?

The compound is synthesized via multi-step routes involving cyclization, piperazine substitution, and protecting group strategies. For example:

  • Stepwise cyclization : Reacting ethyl-3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate with chiral amines (e.g., tert-butyloctahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate) under basic conditions (e.g., triethylamine or KOH) forms intermediates. Subsequent cyclopropylamine addition and Boc deprotection yield enantiomerically pure products .
  • Yield optimization : Using tert-butyl orthoformate in acetic anhydride minimizes racemic mixtures, achieving 83% yield in intermediate steps .

Q. Which analytical methods are critical for confirming the compound’s structural integrity?

  • NMR spectroscopy : Assigns proton environments (e.g., cyclopropyl protons at δ 1.0–1.2 ppm, quinolone C=O at ~170 ppm) .
  • Single-crystal X-ray diffraction : Validates stereochemistry (e.g., mean C–C bond length: 0.003 Å, R factor: 0.067) .
  • Chiral chromatography : Confirms enantiomeric purity (e.g., using L-isoleucine buffer with CuSO₄ at pH 4.5) .

Q. What is the proposed mechanism of action as an antibacterial agent?

As a fluoroquinolone derivative, it inhibits bacterial DNA gyrase and topoisomerase IV, disrupting DNA replication. The 3-methylpiperazinyl group enhances Gram-positive activity by improving cell permeability, while cyclopropyl and fluorine substitutions stabilize binding to enzyme-DNA complexes .

Advanced Research Questions

Q. How do substituents (e.g., 3-methylpiperazine, cyclopropyl) influence antibacterial spectrum and resistance profiles?

  • 3-Methylpiperazine : Reduces efflux pump susceptibility in Staphylococcus aureus by steric hindrance, compared to unsubstituted piperazine derivatives .
  • Cyclopropyl group : Lowers mutation frequency in E. coli DNA gyrase (gyrA mutants) by restricting conformational flexibility at the binding site .
  • Data contradictions: Some studies report increased resistance in Pseudomonas aeruginosa strains with efflux overexpression (e.g., MexAB-OprM), necessitating MIC reevaluation under varying pH conditions .

Q. What strategies improve solubility without compromising bioavailability?

  • Salt formation : Hydrochloride salts (e.g., 1-cyclopropyl-6-fluoro-7-[hexahydropyrrolo[3,4-b]pyridin-6-yl] derivatives) increase aqueous solubility by 40% at pH 7.4 .
  • Co-crystallization : Using L-arginine or meglumine as co-formers enhances dissolution rates by 60% in simulated intestinal fluid .

Q. How are impurities and degradation products characterized during synthesis?

  • HPLC-MS : Detects desfluoro impurities (e.g., 1-cyclopropyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid) at 0.15% w/w using C18 columns and methanol/buffer gradients .
  • Forced degradation studies : Acidic hydrolysis (0.1 M HCl, 70°C) generates cyclopropyl ring-opened byproducts, identified via high-resolution MS/MS .

Methodological Recommendations

  • Stereochemical analysis : Combine X-ray crystallography with circular dichroism (CD) to resolve conflicting NMR assignments in chiral intermediates .
  • Resistance studies : Use isogenic bacterial strains with defined gyrase mutations (e.g., S. aureus SA113 ΔnorA) to isolate efflux-mediated resistance mechanisms .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclopropyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-Cyclopropyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

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